molecular formula C7H5BrN2O B12359234 4-Bromo-1,7a-dihydrobenzimidazol-2-one

4-Bromo-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12359234
M. Wt: 213.03 g/mol
InChI Key: AQBUNSJOQWXSIP-UHFFFAOYSA-N
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Description

4-Bromo-1,7a-dihydrobenzimidazol-2-one is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom at the 4th position and a dihydrobenzimidazol-2-one core structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,7a-dihydrobenzimidazol-2-one typically involves the reaction of 4-bromobenzene-1,2-diamine with carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures (around 80°C) for several hours to ensure complete conversion. The product is then isolated by precipitation and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The benzimidazole core can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.

Scientific Research Applications

4-Bromo-1,7a-dihydrobenzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, disrupting essential processes in microbial cells or cancer cells, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dihydrobenzimidazol-2-one core. This structure imparts unique reactivity and biological activity, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,(H,9,11)

InChI Key

AQBUNSJOQWXSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)N2)C(=C1)Br

Origin of Product

United States

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